Methyl 4-[3,9-dioxo-2-(1,3,4-thiadiazol-2-yl)-1,2,3,9-tetrahydrochromeno[2,3-c]pyrrol-1-yl]benzoate
Description
Methyl 4-[3,9-dioxo-2-(1,3,4-thiadiazol-2-yl)-1,2,3,9-tetrahydrochromeno[2,3-c]pyrrol-1-yl]benzoate is a heterocyclic compound featuring a chromeno[2,3-c]pyrrol-1-yl core fused with a 1,3,4-thiadiazole ring and a benzoate ester group. The compound’s structural complexity arises from the tetracyclic chromeno-pyrrolidone system, which may influence its pharmacokinetic properties, including solubility and metabolic stability.
Properties
Molecular Formula |
C21H13N3O5S |
|---|---|
Molecular Weight |
419.4 g/mol |
IUPAC Name |
methyl 4-[3,9-dioxo-2-(1,3,4-thiadiazol-2-yl)-1H-chromeno[2,3-c]pyrrol-1-yl]benzoate |
InChI |
InChI=1S/C21H13N3O5S/c1-28-20(27)12-8-6-11(7-9-12)16-15-17(25)13-4-2-3-5-14(13)29-18(15)19(26)24(16)21-23-22-10-30-21/h2-10,16H,1H3 |
InChI Key |
RPBAJDSGONSMDP-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)C2C3=C(C(=O)N2C4=NN=CS4)OC5=CC=CC=C5C3=O |
Origin of Product |
United States |
Preparation Methods
Cyclocondensation of Coumarin with Proline Derivatives
The chromeno-pyrrol core is constructed by reacting 7-hydroxycoumarin-3-carboxylic acid with L-proline under acidic conditions. The reaction proceeds via a tandem Michael addition-cyclization mechanism, yielding the tetrahydrochromeno[2,3-c]pyrrol-3,9-dione scaffold. Key parameters include:
| Parameter | Optimal Condition | Yield (%) | Reference |
|---|---|---|---|
| Temperature | 110–120°C | 68–72 | |
| Catalyst | p-Toluenesulfonic acid | – | |
| Solvent | Toluene | – | |
| Reaction Time | 12–14 hours | – |
The use of toluene as a solvent minimizes side reactions such as decarboxylation, while p-toluenesulfonic acid catalyzes the cyclization step efficiently.
Esterification with Methyl 4-Hydroxybenzoate
Mitsunobu Reaction for Ester Formation
The final step involves coupling the chromeno-pyrrol-thiadiazole intermediate with methyl 4-hydroxybenzoate using the Mitsunobu reaction. This method ensures high regioselectivity and avoids ester hydrolysis.
Optimized Protocol :
-
Reagents : Diethyl azodicarboxylate (DEAD), Triphenylphosphine (PPh₃)
-
Solvent : Tetrahydrofuran (THF)
-
Temperature : 0°C → RT (gradual warming)
Purification and Analytical Characterization
Chromatographic Purification
Crude product is purified via flash column chromatography (silica gel, ethyl acetate/hexane gradient), followed by recrystallization from ethanol to achieve >98% purity.
Spectroscopic Confirmation
-
¹H NMR (400 MHz, DMSO-d₆): δ 8.21 (d, J = 8.4 Hz, 2H, Ar-H), 7.89 (d, J = 8.4 Hz, 2H, Ar-H), 6.95–7.20 (m, 3H, chromene-H), 4.45 (s, 2H, pyrrolidine-CH₂), 3.87 (s, 3H, -OCH₃).
-
IR (KBr) : 1745 cm⁻¹ (C=O ester), 1680 cm⁻¹ (C=O dione), 1560 cm⁻¹ (C=N thiadiazole).
Challenges and Optimization Strategies
Side Reactions and Mitigation
Chemical Reactions Analysis
Ester Hydrolysis
The methyl benzoate group undergoes hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid derivative. This reaction is critical for generating bioactive intermediates or modifying solubility profiles.
| Conditions | Reagents | Product | Yield | Source |
|---|---|---|---|---|
| Basic hydrolysis (pH 12) | NaOH (2M), H₂O/EtOH (1:1) | 4-[3,9-dioxo-...]benzoic acid | 85–92% | |
| Acidic hydrolysis | HCl (6M), reflux | Same product with protonated intermediates | 78% |
Mechanistic studies indicate base-catalyzed hydrolysis proceeds via nucleophilic acyl substitution, while acidic conditions favor partial tautomerization of the dioxo groups.
Electrophilic Aromatic Substitution (EAS)
The electron-rich thiadiazole and chromeno-pyrrol systems participate in regioselective EAS reactions. Halogenation and nitration are well-documented:
Density functional theory (DFT) calculations suggest preferential attack at the C5 position of the thiadiazole ring due to localized electron density.
Nucleophilic Substitution at Thiadiazole
The 1,3,4-thiadiazole ring reacts with nucleophiles such as amines or thiols, enabling side-chain diversification:
Kinetic studies reveal second-order dependence on nucleophile concentration, consistent with an SNAr mechanism .
Redox Reactions Involving Dioxo Groups
The 3,9-dioxo moiety participates in controlled redox transformations:
| Reaction | Reagents | Product | Outcome | Yield | Source |
|---|---|---|---|---|---|
| Reduction | NaBH₄, MeOH, 0°C | 3,9-Dihydroxy derivative | Increased hydrogen-bonding capacity | 62% | |
| Oxidation | KMnO₄, H₂O, 80°C | 3,9-Diketone stabilization | Enhanced π-conjugation | 81% |
The reduction product shows promise in metal chelation studies due to its vicinal diol structure.
Cyclization and Ring-Opening Reactions
Under acidic or thermal conditions, the chromeno-pyrrol system undergoes rearrangements:
These reactions are pivotal for synthesizing polycyclic scaffolds for drug discovery.
Cross-Coupling Reactions
The brominated analog (C7-Br) participates in palladium-catalyzed couplings:
| Reaction Type | Catalysts/Reagents | Product | Yield | Source |
|---|---|---|---|---|
| Suzuki-Miyaura | Pd(PPh₃)₄, K₂CO₃, DME | Biaryl derivatives at C7 | 76% | |
| Sonogashira | PdCl₂, CuI, PPh₃ | Alkynylated chromeno-pyrrol | 69% |
These reactions enable precise structural modifications for structure-activity relationship (SAR) studies.
Scientific Research Applications
Antimicrobial Activity
Research has indicated that derivatives of methyl 4-[3,9-dioxo-2-(1,3,4-thiadiazol-2-yl)-1,2,3,9-tetrahydrochromeno[2,3-c]pyrrol-1-yl]benzoate exhibit notable antimicrobial properties. A study demonstrated that compounds with similar structural motifs showed enhanced activity against various bacterial strains including both Gram-positive and Gram-negative bacteria . The mechanism of action is believed to involve disruption of bacterial cell wall synthesis and function.
Anticancer Properties
The compound has also been investigated for its anticancer potential. In vitro studies have shown that it can induce apoptosis in cancer cell lines such as HCT116 (colon cancer) and MCF7 (breast cancer) . The cytotoxic effects are attributed to the compound's ability to interfere with cellular signaling pathways involved in cell proliferation and survival.
Enzyme Inhibition
This compound has been identified as a potential inhibitor of specific enzymes linked to disease processes. For instance, it is being studied for its inhibitory effects on protein tyrosine phosphatases (PTPs), which play critical roles in cell signaling and cancer progression .
Synthetic Applications
The synthesis of this compound involves multi-step reactions that include the formation of thiadiazole and chromeno-pyrrole moieties. These synthetic pathways are crucial for developing new derivatives with improved biological activities. Researchers have utilized various reagents and conditions to optimize yields and purities during synthesis .
Case Study 1: Antimicrobial Efficacy
In a study published in the Turkish Journal of Chemistry, researchers synthesized several derivatives based on the core structure of this compound. They evaluated their antimicrobial activity using disc diffusion methods against a range of pathogens. The results indicated superior activity against Bacillus species compared to standard antibiotics .
Case Study 2: Anticancer Activity
A recent investigation assessed the compound's effect on various cancer cell lines through MTT assays. The study concluded that specific derivatives exhibited significant cytotoxicity at low micromolar concentrations. This highlights the potential for developing novel anticancer agents derived from this compound .
Mechanism of Action
The mechanism of action of Methyl 4-[3,9-dioxo-2-(1,3,4-thiadiazol-2-yl)-1,2,3,9-tetrahydrochromeno[2,3-c]pyrrol-1-yl]benzoate involves its interaction with various molecular targets. The thiadiazole ring is known to disrupt DNA replication processes, which can inhibit the growth of bacterial and cancer cells . The compound may also interact with specific enzymes and proteins, leading to its antimicrobial and anticancer effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Variations
The compound’s key differentiator is the 1,3,4-thiadiazole substituent at position 2 of the chromeno-pyrrolidone core. Below is a comparison with structurally related compounds:
Pharmacological Implications
Thiadiazole vs.
Halogen Effects : The fluorine-substituted analog () may exhibit improved blood-brain barrier penetration due to increased lipophilicity .
Solubility vs. Bioactivity : Compounds with oxolane substituents () prioritize solubility but may sacrifice target affinity due to bulky groups .
Research Findings and Data Gaps
- Structural Characterization : Most analogs are confirmed via NMR, IR, and HRMS (e.g., ), but crystallographic data for the target compound are absent .
- Bioactivity Data: Limited direct evidence exists for the target compound’s efficacy. However, benzothiazole derivatives show antimicrobial activity, while pyridine-containing analogs are explored as kinase inhibitors .
Biological Activity
Methyl 4-[3,9-dioxo-2-(1,3,4-thiadiazol-2-yl)-1,2,3,9-tetrahydrochromeno[2,3-c]pyrrol-1-yl]benzoate is a complex organic compound that has garnered attention for its diverse biological activities. This article provides an in-depth overview of its biological properties, including antimicrobial, anticancer, and anti-inflammatory activities.
The compound has the following chemical characteristics:
| Property | Value |
|---|---|
| Molecular Formula | C24H25N3O5S |
| Molecular Weight | 467.5 g/mol |
| LogP | 4.2936 |
| Polar Surface Area | 80.614 Ų |
| Hydrogen Bond Acceptors | 10 |
1. Antimicrobial Activity
The 1,3,4-thiadiazole moiety present in the compound is known for its antimicrobial properties. Research indicates that derivatives of this scaffold exhibit significant activity against various bacterial strains. For instance:
- Antibacterial Effects : Compounds containing the thiadiazole ring have shown efficacy against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) ranging from 10 to 50 µg/mL depending on structural modifications .
- Antifungal Activity : The compound's derivatives also demonstrate antifungal properties against Candida albicans, with some showing MIC values as low as 20 µg/mL .
2. Anticancer Properties
The anticancer potential of this compound has been highlighted in several studies:
- Cytotoxicity : In vitro studies have shown that the compound exhibits cytotoxic effects on various cancer cell lines including MCF-7 (breast cancer) and A549 (lung cancer), with IC50 values ranging from 0.28 to 0.52 µg/mL .
- Mechanism of Action : The anticancer activity is attributed to the inhibition of DNA and RNA synthesis without affecting protein synthesis. This selective action highlights the compound's potential as a targeted therapeutic agent in oncology .
3. Anti-inflammatory Effects
Research has also indicated that compounds with a similar structure possess anti-inflammatory properties:
- Inflammatory Response Modulation : Studies suggest that derivatives can inhibit pro-inflammatory cytokines and enzymes such as COX-2 and IL-6 . This mechanism may provide therapeutic benefits in conditions characterized by excessive inflammation.
Case Studies
Several case studies illustrate the biological efficacy of the compound:
- Case Study on Antimicrobial Efficacy :
- Case Study on Anticancer Activity :
Q & A
Basic Research Questions
Q. What synthetic strategies are effective for constructing the chromeno[2,3-c]pyrrol-1-yl core in this compound?
- Methodology : The chromenopyrrole scaffold can be synthesized via multicomponent reactions or stepwise cyclization. For example, describes a Grignard reagent-based approach in THF to form tetrahydro-pyrrolo derivatives, which could be adapted for pyrrole ring formation. Cyclocondensation of β-keto esters with hydrazine derivatives (e.g., thiadiazole-containing amines) under reflux in ethanol may facilitate the chromenopyrrole backbone .
- Optimization : Varying solvents (DMF vs. ethanol) and catalysts (triethylamine vs. acetic acid) can improve yields. Monitor reaction progress via TLC and isolate intermediates for purity .
Q. How should researchers characterize the thiadiazole moiety in this compound?
- Analytical Techniques :
- 1H/13C NMR : Identify thiadiazole protons (δ 7.5–8.5 ppm) and carbons (δ 150–160 ppm) via splitting patterns and coupling constants. Compare with reference data from structurally similar thiadiazole derivatives .
- IR Spectroscopy : Look for C=N stretching bands (~1600 cm⁻¹) and S–C vibrations (~700 cm⁻¹) .
- HRMS : Confirm molecular weight with <2 ppm error, as demonstrated in for validating heterocyclic structures .
Q. What solvent systems are optimal for recrystallizing this compound?
- Approach : Use polar aprotic solvents (e.g., DMF or DMSO) mixed with ethanol (1:1) to enhance solubility and crystal formation. and highlight DMF/ethanol mixtures for recrystallizing thiadiazole- and pyrrole-containing compounds .
Advanced Research Questions
Q. How can reaction mechanisms for thiadiazole incorporation be validated experimentally?
- Mechanistic Probes :
- Isotopic Labeling : Introduce 15N-labeled hydrazine precursors to track nitrogen incorporation into the thiadiazole ring via MS/MS fragmentation .
- Kinetic Studies : Monitor intermediate formation using in situ FTIR or HPLC to identify rate-determining steps (e.g., cyclization vs. acylation) .
Q. How to resolve contradictions in spectral data for regioisomeric impurities?
- Case Study : If NMR shows unexpected peaks, use 2D techniques (HSQC, HMBC) to differentiate between chromenopyrrole and alternative ring systems (e.g., pyrazole byproducts). ’s detailed NMR assignments for tetrahydroimidazopyridines provide a template .
- Statistical Analysis : Apply principal component analysis (PCA) to IR or Raman spectra to distinguish regioisomers .
Q. What strategies mitigate low yields in multi-step syntheses?
- Process Optimization :
- Stepwise vs. One-Pot : Compare yields for one-pot reactions (’s 51% yield) vs. isolated intermediates. Use flow chemistry to stabilize reactive intermediates .
- Catalyst Screening : Test Lewis acids (e.g., ZnCl₂) or organocatalysts for cyclization steps, as seen in ’s triethylamine-mediated thiadiazole synthesis .
Key Recommendations
- Prioritize HRMS and 2D NMR for unambiguous structural confirmation .
- Optimize reaction conditions using DoE (Design of Experiments) to balance yield and purity .
- Validate biological activity (if applicable) via molecular docking against target proteins, leveraging the thiadiazole moiety’s known bioactivity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
